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Compound of Interest

Compound Name: Tridecane-1,13-diamine

Cat. No.: B079978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for
Tridecane-1,13-diamine (CAS: 14465-66-8), a long-chain aliphatic diamine. Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with an
analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized
experimental protocols for obtaining such spectra are also provided to guide researchers in
their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Tridecane-1,13-diamine. These
predictions are based on established principles of spectroscopy and data from analogous long-
chain aliphatic amines.

Predicted Chemical Predicted

Protons ] o Integration
Shift (ppm) Multiplicity

Hz2N-CH2- ~27 Triplet (t) 4H

H2N-CH2-CHa2- ~14-15 Multiplet (m) 4H

-(CH2)o- ~12-14 Multiplet (m) 18H
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Table 2: Predicted **C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
H2N-CHa2- ~42-43
H2N-CH2-CH.- ~33-34
H2N-CH2-CH2-CH2- ~ 26 -27
-(CH2)7- (interior) ~29-30

Predicted Absorption

Functional Group - ( » Description
ange (cm~

Two bands, characteristic of a

N-H Stretch (Amine) 3300 - 3500 ) ]
primary amine.[1][2]
Strong absorption, typical for
C-H Stretch (Alkyl) 2850 - 2960 )
long alkyl chains.[3]
) Bending vibration of the
N-H Bend (Amine) 1580 - 1650 ) )
primary amine group.[1]
) Stretching vibration of the
C-N Stretch (Alkyl Amine) 1020 - 1250

carbon-nitrogen bond.[1]

Table 4: Predicted Major Mass Spectrometry Fragments
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miz Proposed Fragment Notes

Molecular ion (M*). As a long-

214 [C13H30N2]* chain amine, this may be weak
or absent.
197 [M - NHs]* Loss of ammonia.

Alpha-cleavage, a common

fragmentation for primary

30 [CH2NH2]* _ _
amines, often forming the base
peak.
) ) Characteristic peaks separated
Series of CnH2n*1 Alkyl chain fragments

by 14 Da (CH2).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectral data for Tridecane-1,13-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of Tridecane-

1,13-diamine.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Tridecane-1,13-diamine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCIs or D20 with a pH adjustment to prevent
proton exchange of the amine protons). Add a small amount of an internal standard, such as
tetramethylsilane (TMS), if not already present in the solvent.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve
a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the low natural abundance of *3C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the internal standard (TMS at O ppm).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Tridecane-1,13-diamine.

Methodology:

e Sample Preparation:
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o Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by
placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) of the sample
with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into
a thin, transparent pellet using a hydraulic press.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Obtain a background spectrum of the empty sample compartment (or a blank KBr pellet).
o Place the prepared sample in the spectrometer and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000 to 400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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